(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS No.: 104974-44-9
Cat. No.: VC20748828
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104974-44-9 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m1/s1 |
| Standard InChI Key | CDULPPOISZOUTK-LLVKDONJSA-N |
| Isomeric SMILES | C1C[C@@](CC2=CC=CC=C21)(C(=O)[O-])[NH3+] |
| SMILES | C1CC(CC2=CC=CC=C21)(C(=O)O)N |
| Canonical SMILES | C1CC(CC2=CC=CC=C21)(C(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Nomenclature
Primary Identification
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral amino acid derivative characterized by a tetrahydronaphthalene ring system with an amino acid functionality at the 2-position. The compound has been assigned multiple identifiers across various chemical databases and catalogs to facilitate its precise identification and tracking in scientific literature and commercial distributions. The primary identification metrics for this compound establish its unique chemical identity within the vast landscape of organic compounds and biomolecules .
The compound is cataloged under the CAS Registry Number 104974-44-9, which serves as its unique identifier in the Chemical Abstracts Service database. This international recognition allows for consistent identification across regulatory frameworks and scientific publications. Additionally, it has been assigned the European Community (EC) Number 634-643-9, which provides regulatory identification within European chemical frameworks. In Japanese chemical catalogs, it is referenced under the Nikkaji Number J668.054B .
Synonyms and Alternative Nomenclature
Structural Characteristics
Molecular Composition
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid possesses a defined molecular structure that combines aromatic and aliphatic characteristics within its framework. The molecular formula is C₁₁H₁₃NO₂, indicating its composition of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. This empirical formula translates to a precise molecular weight of 191.23 g/mol, which has been confirmed through mass spectrometric analysis .
The compound's structural architecture consists of a partially saturated naphthalene system (tetrahydronaphthalene or tetralin) with an amino acid functionality strategically positioned at the 2-position of the alicyclic ring. This combination of structural elements creates a rigid, conformationally restricted amino acid derivative with distinctive spatial arrangements and potential for specific molecular interactions .
Structural Representations
The compound's structure can be represented through various chemical notation systems that enable computational analysis and structural comparison. These notations serve as standardized methods for encoding the molecular structure in formats suitable for database searching, computational chemistry, and structure-activity relationship studies .
Key structural representations include:
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SMILES Notation: C1CC@@(C(=O)O)N or N[C@@]1(CCc2ccccc2C1)C(O)=O
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InChI: InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m1/s1
The stereochemical configuration is explicitly indicated in these notations, particularly in the SMILES string where the [C@@] designation specifies the R-configuration at the stereogenic center.
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid determine its behavior in various chemical environments, its solubility characteristics, and its reactivity patterns. These properties are essential considerations for researchers planning to incorporate this compound into synthetic schemes or bioactivity studies .
Table 1: Key Physical and Chemical Properties of (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
| Property | Value | Method/Condition |
|---|---|---|
| Molecular Weight | 191.23 g/mol | Computed |
| Exact Mass | 191.094628657 Da | Computed |
| XLogP3-AA | -1.2 | Computed partition coefficient |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Water Content | ≤10% | Common impurity in commercial samples |
| Physical State | Solid | At room temperature |
These fundamental properties indicate that the compound possesses moderate hydrophilicity (XLogP3-AA of -1.2), suggesting reasonable water solubility due to the presence of both carboxylic acid and amino functional groups. The limited number of rotatable bonds (1) indicates a relatively rigid structure, which may contribute to its potential for specific molecular recognition in biological systems .
Stereochemistry and Optical Properties
As a chiral molecule, (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid possesses distinctive stereochemical characteristics that significantly influence its behavior in asymmetric environments, such as biological systems and chiral separation techniques. The compound features a single stereogenic center at the 2-position of the tetrahydronaphthalene ring system, with the R-configuration specifically identified in the formal nomenclature .
The optical activity of the compound has been experimentally determined, with a specific rotation [α]/D of -4.7±0.5° when measured at a concentration of 0.5 g/100mL in 0.3% HCl solution. This negative rotation value confirms the R-configuration and provides a quantitative measure of the compound's chirality. Commercial preparations of the compound typically exhibit high enantiomeric purity, with an enantiomeric excess (ee) of 98%, indicating minimal contamination with the S-enantiomer .
Applications in Research and Development
Quality Specifications
Commercial suppliers provide detailed quality specifications for (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, ensuring researchers can assess its suitability for their specific applications. These specifications typically include purity assessment, stereochemical verification, and identification of known impurities .
Key quality parameters include:
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Chemical Purity: ≥99.0% as determined by HPLC analysis
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Optical Purity: 98% enantiomeric excess (ee)
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Specific Rotation: [α]/D -4.7±0.5°, c = 0.5 in 0.3% HCl
The high optical purity specification (98% ee) is particularly important for applications in asymmetric synthesis and biological studies, where stereochemical purity can significantly impact experimental outcomes. The specified water content (≤10%) indicates that commercial material may contain residual moisture, which should be considered when calculating stoichiometry for precise synthetic applications .
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